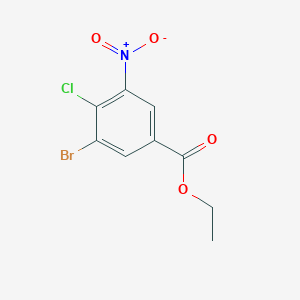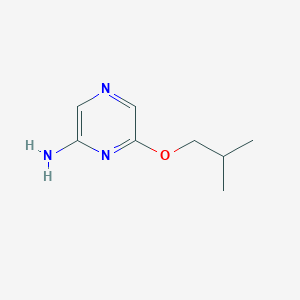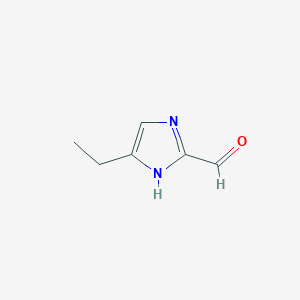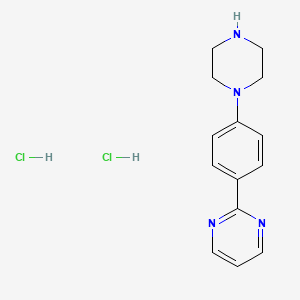
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride
説明
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a chemical compound with the CAS Number: 1427195-19-4 . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is 1S/C14H16N4.2ClH/c1-6-16-14 (17-7-1)12-2-4-13 (5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .Physical And Chemical Properties Analysis
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a solid at room temperature . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 .科学的研究の応用
1. Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment
- Application Summary : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
- Methods of Application : The bioactivities of these compounds were evaluated by the Ellman’s method . The most potent compound, 6g, was further analyzed by kinetic study to understand its mechanism of inhibition against AChE .
- Results : Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicated that compound 6g was a selective AChE inhibitor .
2. Serotonin Reuptake Inhibitors
- Application Summary : A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .
- Methods of Application : The inhibitory activity of these compounds was evaluated in vitro .
- Results : Most of the evaluated compounds displayed potent 5-HT reuptake inhibition .
3. Antidepressant
- Application Summary : Piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, are found in a variety of biologically active compounds used for treating various disease states, including antidepressants .
- Methods of Application : The antidepressant activity of these compounds is typically evaluated in vitro .
- Results : Many piperazine derivatives have shown potent antidepressant activity .
4. Derivatization Reagent for Carboxyl Groups on Peptides
- Application Summary : 1-(2-Pyrimidyl)piperazine, a metabolite of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, can be used as a derivatization reagent for the carboxyl groups on peptides .
- Methods of Application : This compound is used during the spectrophotometric analysis of phosphopeptides .
- Results : The use of 1-(2-Pyrimidyl)piperazine enhances the accuracy and precision of peptide analysis .
5. Antihistamines
- Application Summary : Piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, are found in a variety of biologically active compounds used for treating various disease states, including antihistamines .
- Methods of Application : The antihistamine activity of these compounds is typically evaluated in vitro .
- Results : Many piperazine derivatives have shown potent antihistamine activity .
6. Antiparasitic
- Application Summary : Piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, are found in a variety of biologically active compounds used for treating various disease states, including antiparasitic .
- Methods of Application : The antiparasitic activity of these compounds is typically evaluated in vitro .
- Results : Many piperazine derivatives have shown potent antiparasitic activity .
Safety And Hazards
特性
IUPAC Name |
2-(4-piperazin-1-ylphenyl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUPFUNYMQHELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



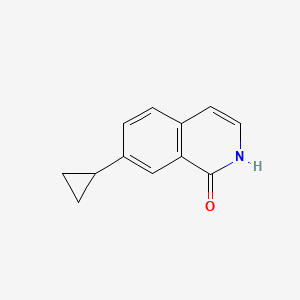
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)

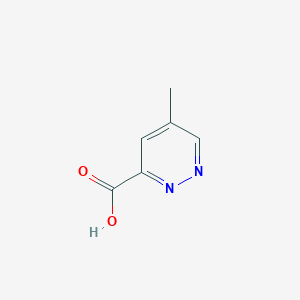
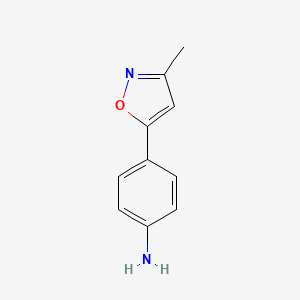
![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)
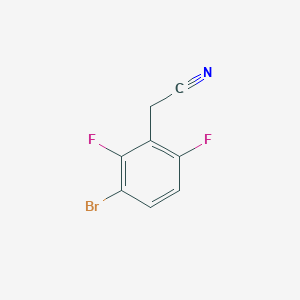
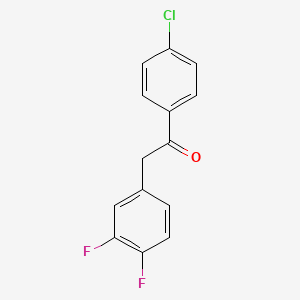
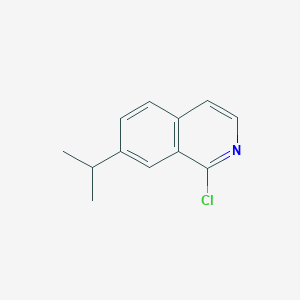
![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)
